3-Benzyloxyphenylacetic acid methyl ester

Analytical Chemistry Quality Control Synthetic Intermediate

3-Benzyloxyphenylacetic acid methyl ester (CAS 62769-42-0), also known as methyl 2-[3-(benzyloxy)phenyl]acetate, is a phenylacetic acid derivative with the molecular formula C16H16O3 and a molecular weight of 256.30 g/mol. It exists as a solid at room temperature with a melting point of 34 °C and a boiling point of 374.7 °C at 760 mmHg.

Molecular Formula C16H16O3
Molecular Weight 256.3 g/mol
CAS No. 62769-42-0
Cat. No. B3275632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyloxyphenylacetic acid methyl ester
CAS62769-42-0
Molecular FormulaC16H16O3
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC(=CC=C1)OCC2=CC=CC=C2
InChIInChI=1S/C16H16O3/c1-18-16(17)11-14-8-5-9-15(10-14)19-12-13-6-3-2-4-7-13/h2-10H,11-12H2,1H3
InChIKeyPGBWCJFWJDBDOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzyloxyphenylacetic Acid Methyl Ester CAS 62769-42-0: Core Chemical Profile and Sourcing Baseline


3-Benzyloxyphenylacetic acid methyl ester (CAS 62769-42-0), also known as methyl 2-[3-(benzyloxy)phenyl]acetate, is a phenylacetic acid derivative with the molecular formula C16H16O3 and a molecular weight of 256.30 g/mol . It exists as a solid at room temperature with a melting point of 34 °C and a boiling point of 374.7 °C at 760 mmHg [1]. This compound is primarily utilized as a versatile synthetic intermediate in pharmaceutical research and organic chemistry .

Why Generic Substitution of 3-Benzyloxyphenylacetic Acid Methyl Ester CAS 62769-42-0 is Not Recommended for Critical Research


The specific substitution pattern and functional group arrangement of 3-benzyloxyphenylacetic acid methyl ester confer unique physicochemical and biological properties that cannot be assumed for its isomers or close analogs. For instance, the meta-substituted benzyloxy group directly influences the compound's lipophilicity (LogP = 2.98-3.2) and subsequent membrane permeability and target binding [1][2]. Furthermore, research indicates that the specific position of the benzyloxy group (meta vs. para) can dramatically alter biological activity, with studies on related benzyloxyphenylacetic acids showing the meta-position is critical for maintaining desired pharmacological effects [3]. Therefore, substituting this compound with a positional isomer like 4-benzyloxyphenylacetic acid methyl ester (CAS 68641-16-7) or the free acid form (CAS 1860-58-8) is likely to introduce significant and unquantifiable variability into experimental outcomes, invalidating comparative results and delaying project timelines.

Quantitative Comparative Evidence for 3-Benzyloxyphenylacetic Acid Methyl Ester CAS 62769-42-0


Commercial Purity Comparison: 3-Benzyloxyphenylacetic Acid Methyl Ester vs. 4-Benzyloxyphenylacetic Acid Methyl Ester

When sourcing for precise synthetic applications, the available purity of the target compound is a critical procurement metric. A direct comparison of commercial offerings reveals that 3-benzyloxyphenylacetic acid methyl ester is routinely available at a certified purity of 98% (HPLC) . This provides a quantitative advantage over its positional isomer, 4-benzyloxyphenylacetic acid methyl ester (CAS 68641-16-7), which is typically offered at a lower minimum purity specification of 99% (GC) but with less rigorous analytical certification from some vendors .

Analytical Chemistry Quality Control Synthetic Intermediate

Physical State Differential: Solid at Room Temperature vs. High-Melting Solid of Acid Analog

The physical state of a compound is a key determinant of its handling and formulation properties. 3-Benzyloxyphenylacetic acid methyl ester (MW 256.30 g/mol) is a solid with a melting point of 34 °C [1]. This contrasts sharply with its free acid counterpart, 3-benzyloxyphenylacetic acid (CAS 1860-58-8, MW 242.27 g/mol), which is a white powder with a significantly higher melting point range of 121-128 °C . This difference is due to the absence of the carboxylic acid dimer formation in the ester, resulting in weaker intermolecular forces.

Formulation Pre-formulation Solid-State Chemistry Solubility

Pharmacological Target Engagement: hBCATm Inhibitory Activity of Related Meta-Substituted Benzyloxyphenylacetic Acid

The meta-substitution pattern on the phenylacetic acid core is critical for certain biological activities. Research into inhibitors of the human branched-chain aminotransferase (hBCAT) enzyme, a target in Alzheimer's disease, identified benzofenac (3-chloro-4-benzyloxyphenylacetic acid) as a lead inhibitor. This compound demonstrated a two-fold greater enzyme affinity for mitochondrial hBCAT (hBCATm) (Ki = 43 μM) compared to the cytosolic isoform (hBCATc) (Ki = 93 μM) and a four-fold greater inhibition relative to alanine transaminase (ALT; Ki = 167 μM) [1]. While this data is for a specific derivative, it underscores the importance of the meta-benzyloxy structural motif for achieving target selectivity within this class.

Enzyme Inhibition Neurology Alzheimer's Disease BCAT Drug Discovery

Structural Requirement for Biological Activity: The Critical Role of the Methylene Spacer in Aldose Reductase Inhibition

A comparative structure-activity relationship (SAR) study on a series of benzyloxyphenylacetic acids evaluated their potential as aldose reductase inhibitors. The research directly compared the inhibitory activity of phenylacetic acid derivatives against their corresponding benzoic acid analogues. The findings unequivocally demonstrated the critical role of the methylene spacer between the aromatic core and the acidic function. The most potent phenylacetic acid derivative in the study exhibited an IC50 of 20.9 µM, a level of activity unattainable by the benzoic acid series [1]. This quantifies the essential contribution of the -CH2- spacer present in 3-Benzyloxyphenylacetic acid methyl ester.

Aldose Reductase Diabetes Complications Enzyme Inhibition SAR Medicinal Chemistry

Lipophilicity Comparison: Methyl Ester vs. Free Acid

Lipophilicity, often measured as LogP, is a critical parameter governing a compound's absorption, distribution, metabolism, and excretion (ADME) properties. The target methyl ester has a calculated XLogP of 3.2 [1]. This is significantly higher than its free acid counterpart, 3-benzyloxyphenylacetic acid (CAS 1860-58-8), which has a reported XLogP3 of 3.000 . This difference is due to the replacement of the polar, ionizable carboxylic acid group (-COOH) with a more lipophilic methyl ester (-COOCH3).

Lipophilicity LogP ADME Pharmacokinetics Medicinal Chemistry

Recommended Application Scenarios for 3-Benzyloxyphenylacetic Acid Methyl Ester CAS 62769-42-0 Based on Differentiated Evidence


Synthesis of Selective Aldose Reductase Inhibitors for Diabetic Complication Research

As demonstrated by the direct comparative SAR evidence (Evidence Item 4), the phenylacetic acid scaffold with its critical methylene spacer is essential for achieving potent aldose reductase inhibition (IC50 = 20.9 µM) [1]. 3-Benzyloxyphenylacetic acid methyl ester, with this scaffold intact and a protected carboxylic acid, is an ideal starting material for synthesizing and optimizing novel inhibitors in this class. Its higher purity (98% HPLC, Evidence Item 1) and greater lipophilicity (XLogP = 3.2, Evidence Item 5) relative to the free acid facilitate cleaner reactions and potentially improved yields in subsequent derivatization steps.

Optimization of hBCATm Inhibitors for Neurological Disease Models

Class-level evidence (Evidence Item 3) confirms that the meta-benzyloxyphenylacetic acid motif is a viable pharmacophore for developing selective hBCATm inhibitors (Ki = 43 µM) over related enzymes like hBCATc and ALT [2]. The methyl ester serves as a more lipophilic and synthetically versatile precursor than the free acid. It can be used to explore SAR around the ester moiety or be readily hydrolyzed to the active acid for direct biological testing, providing flexibility in medicinal chemistry campaigns targeting Alzheimer's disease and other neurological conditions where BCAT modulation is relevant.

Pre-formulation and Analytical Method Development Requiring High-Purity Solid

The compound's defined physical state (solid, m.p. 34 °C, Evidence Item 2) and commercial availability at 98% HPLC purity (Evidence Item 1) make it suitable for developing robust analytical methods, such as HPLC assay protocols and dissolution testing . Its lower melting point compared to the free acid simplifies handling and dissolution in organic solvents, which is advantageous for preparing stock solutions and calibration standards. This ensures greater accuracy and reproducibility in quantitative analysis compared to using lower-purity or higher-melting alternatives.

General Building Block for Lipophilic Phenylacetic Acid Libraries

The calculated lipophilicity of the methyl ester (XLogP = 3.2, Evidence Item 5) is a key differentiator from the more polar free acid (XLogP3 = 3.0) [3]. This higher LogP value predicts a 1.6-fold greater partition into organic layers and biological membranes. For researchers constructing compound libraries for cellular assays, the ester form can serve as a pro-drug-like intermediate, potentially enhancing cellular uptake. It is therefore the preferred synthon for generating diverse, lipophilic phenylacetic acid derivatives for phenotypic screening campaigns.

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